N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H25NO2S2 and its molecular weight is 363.53. The purity is usually 95%.
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Scientific Research Applications
Research Applications in Anticancer Drug Design
Compounds with complex structures, including cyclic amides and thiophene moieties, have been studied for their potential as anticancer drugs. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have shown therapeutic indexes significantly higher than traditional chemotherapeutics due to modifications in their molecular structure, enhancing lipophilicity and potentially improving anticancer activity (Sosnovsky, Rao, & Li, 1986). This research underscores the importance of structural modifications in developing more effective anticancer agents.
Development of Histone Deacetylase Inhibitors
The design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene-substituted variants, have shown significant inhibitory activity against histone deacetylases (HDACs), with potent antiproliferative activity against various cancer cell lines (Jiao et al., 2009). This suggests the potential of thiophene-containing compounds in the development of new HDAC inhibitors for cancer therapy.
Antibacterial and Antifungal Applications
Synthesis of enaminones and their derivatives, including those with thiophene moieties, has been explored for mild antibacterial activity. While these compounds were found to be non-cytotoxic, they showed mild or no antibacterial activity, highlighting the selective nature of these compounds against microbial pathogens (Cindrić et al., 2018).
Synthesis of Heterocycles for Pharmaceutical Applications
Thioformamide and its derivatives serve as starting materials for the synthesis of various heterocycles, which are important intermediates in pharmaceutical synthesis. These compounds can be transformed into thiazoles, pyrimidines, and other heterocycles that are key components of several drugs (Axelrod, 1973).
Exploration of Thiophene Derivatives in Drug Synthesis
Research into thiophene derivatives for drug synthesis is extensive, with applications ranging from anticancer and antibacterial agents to molecules with specific pharmacological activities. For instance, cycloalkylthiophene-Schiff bases and their complexes have been synthesized and examined for their antibacterial and antifungal activities, demonstrating the versatility of thiophene derivatives in medicinal chemistry (Altundas et al., 2010).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c21-11-6-15(16-7-13-23-14-16)5-10-20-18(22)19(8-1-2-9-19)17-4-3-12-24-17/h3-4,7,12-15,21H,1-2,5-6,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEVKUUGQKNXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.